2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Chiral building block Regioisomer purity Procurement specification

Researchers requiring a cost-effective, racemic β-amino alcohol for parallel library synthesis face challenges with regioisomeric purity. This 2,4-dimethylphenylglycinol (CAS 910443-16-2) solves this with verified ≥95% NMR purity, ensuring unambiguous SAR data. • 2,4-Dimethyl substitution enhances diastereoselectivity and modulates CNS MPO (~5.2) for brain-penetrant candidate design. • Racemic nature and low cost enable large-scale parallel synthesis; chiral resolution can be deferred to later stages. • Bulk quantities available with full QA documentation; rapid global shipping from multiple stock points.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 910443-16-2
Cat. No. B113252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
CAS910443-16-2
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(CO)N)C
InChIInChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3
InChIKeyZTBLTCBXRVNHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: Identity and Building Block Profile


2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL (CAS 910443-16-2) is a chiral β-amino alcohol featuring a 2,4-dimethylphenyl substituent on the α-carbon of an ethanolamine backbone [1]. With a molecular weight of 165.23 g/mol, a predicted XLogP3-AA of 0.9, and two hydrogen bond donors, this racemic (DL) small molecule is classified as a phenylglycinol derivative (H-DL-Phg(2,4-diMe)-ol) [1]. It is commercially available from multiple suppliers at a minimum purity of 95% (NMR) and is primarily utilized as a chiral building block and synthetic intermediate in medicinal chemistry and pharmaceutical development . The compound's structure embeds both a primary amine and a primary alcohol, enabling versatile derivatization for library synthesis and lead optimization campaigns targeting neurological disorders .

1 Chiral building block for CNS library synthesis
2 Racemic scaffold for asymmetric transformations
3 2,4-dimethyl steric environment for SAR studies

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: Why It Cannot Be Replaced


The ortho- and para-methyl substitution pattern on the phenyl ring of 2-amino-2-(2,4-dimethylphenyl)ethan-1-OL imparts distinct steric and electronic properties that differentiate it from unsubstituted or differently substituted phenylglycinol analogs [1][2]. In structure-activity relationship (SAR) campaigns, even minor perturbations to aryl substitution can drastically alter target binding, metabolic stability, and synthetic tractability [1]. The 2,4-dimethyl arrangement specifically modulates the conformational preferences of the β-amino alcohol backbone, influencing both diastereoselectivity in asymmetric transformations and the physicochemical properties of downstream amide or sulfonamide derivatives [2]. Generic replacement with 2-amino-2-phenylethanol or regioisomeric dimethyl analogs (e.g., 3,4- or 2,6-dimethyl) therefore risks compromising synthetic yield, enantioselectivity, and biological activity, as detailed quantitatively in Section 3.

Regioisomeric substitution
3,4-dimethyl or 2,6-dimethyl analogs may shift steric bias near the chiral center, altering diastereoselectivity outcomes.
Enantiomeric composition
Single enantiomers cannot directly substitute racemic material without re-validating chiral resolution or asymmetric induction protocols.
Aryl scaffold modification
Unsubstituted phenylglycinol may lack the hydrophobic contact and steric guidance reported for 2,4-dimethylphenyl, impacting binding-site complementarity.

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: Quantitative Differentiation Evidence


Regioisomeric Identity: 2,4- vs 3,4-Dimethyl Substitution

The target compound (2,4-dimethyl substitution) is commercially supplied at ≥95% purity (NMR) with unambiguous regiochemical identity [1]. Its closest regioisomer, 2-amino-2-(3,4-dimethylphenyl)ethanol (CAS 910443-17-3), is also available at 95–98% purity . While no direct biological head-to-head data are available, computational prediction of XLogP3-AA shows a value of 0.9 for the 2,4-isomer [1]; the 3,4-isomer is predicted to have a similar XLogP3-AA of approximately 1.0 based on its SMILES structure (CC1=CC=C(C(N)CO)C=C1C). The ortho-methyl group in the 2,4-isomer introduces greater steric hindrance near the chiral center, which can significantly alter enantioselectivity in asymmetric transformations relative to the 3,4-isomer [2].

Regioisomeric identity
Class-level inference
2,4-dimethyl vs 3,4-dimethyl: ortho-methyl increases steric hindrance near α-carbon; XLogP3-AA 0.9 vs ~1.0
Steric environment context may influence diastereoselectivity
NMR purity ≥95%; vendor-specified regioisomer identity
Chiral building block Regioisomer purity Procurement specification

Racemate vs Single Enantiomer: Cost and Availability

The target compound (CAS 910443-16-2) is supplied as a racemic (DL) mixture [1]. Single enantiomers, (2R)-2-amino-2-(2,4-dimethylphenyl)ethan-1-ol (CAS 1213106-34-3) and (2S)-2-amino-2-(2,4-dimethylphenyl)ethan-1-ol (CAS 1213497-03-0), are also commercially available but at significantly higher cost . For example, Fluorochem lists the racemate at €1,105.00/1g, whereas chiral single enantiomers are typically priced 2- to 5-fold higher [2]. The racemate is therefore the economically preferred starting material for applications where stereochemistry is either irrelevant or will be controlled in a subsequent resolution step. In contrast, the single enantiomers are requisite when enantiopurity is critical from the outset, such as in catalyst ligand design [2].

Racemate vs. enantiomer
Head-to-head
Racemate cost ~€1,105/g; single enantiomers 2-5× higher
Cost-efficiency context for racemic synthesis workflows
Pricing sourced from Fluorochem, CymitQuimica (2024)
Chiral resolution Enantiomeric purity Procurement cost

CNS Drug-Likeness and MPO Profile

Based on computed physicochemical properties from PubChem, the target compound has a molecular weight of 165.23 g/mol, XLogP3-AA of 0.9, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 46.25 Ų [1]. These values translate to a CNS MPO score of approximately 5.2 out of 6, indicating favorable drug-likeness for central nervous system targets [1][2]. While this is a class-level prediction, the 2,4-dimethyl substitution pattern has been explicitly utilized in patent literature for glycine transporter 1 (GlyT1) inhibitor scaffolds, where the ortho-methyl group contributes to both potency and metabolic stability [3]. In contrast, the unsubstituted phenylglycinol analog (2-amino-2-phenylethanol) has a lower XLogP (~0.2) and reduced steric complementarity to hydrophobic enzyme pockets, potentially limiting its utility in neurological drug discovery [1].

CNS drug-likeness
Class-level inference
CNS MPO ~5.2/6; MW 165.23; XLogP3-AA 0.9; TPSA 46.25 Ų
Supports CNS fragment-based discovery programs
GlyT1 inhibitor patent context; computed properties
Drug-likeness CNS MPO Physicochemical profiling

2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL: Procurement and Application Scenarios


Racemic Building Block for CNS Library Synthesis

The racemic nature and low cost (~€1,105/g) of CAS 910443-16-2 make it ideal for parallel library synthesis where the chiral center may be resolved later or is not essential for primary screening. Its predicted CNS MPO score of ~5.2 supports its use in designing brain-penetrant candidates, particularly within GlyT1 inhibitor programs that have explicitly incorporated the 2,4-dimethylphenyl motif [1][2].

Ortho-Steric Guidance in Diastereoselective Transformations

When enantiopure product is not required from the outset, the racemic 2,4-dimethylphenyl β-amino alcohol can serve as a substrate for diastereoselective reactions (e.g., chiral auxiliary-mediated alkylations or reductions). The ortho-methyl group provides steric bias that can enhance diastereomeric ratios, as inferred from analogous 2,4-dimethylphenyl chiral auxiliaries in the literature [3]. Single enantiomers should be procured only when enantiopurity is critical.

Regioisomerically Pure Intermediate for SAR Studies

The unambiguous 2,4-dimethyl substitution pattern (verified by NMR purity ≥95%) ensures that SAR data generated from this intermediate are not confounded by regioisomeric impurities. This is critical when comparing the 2,4-isomer with its 3,4-dimethyl analog (CAS 910443-17-3) or 2,6-dimethyl analog in lead optimization campaigns, where even minor positional changes can shift potency by orders of magnitude .

Application
Selection Property
Validation Focus
CNS library synthesis
Racemic composition; CNS MPO profile
Fragment-likeness and brain-penetrant design properties
Diastereoselective transformations
Ortho-methyl steric guidance
Stereochemical outcome reproducibility
SAR lead optimization
Regioisomerically pure 2,4-dimethyl pattern
Regiochemical identity confirmation by NMR or HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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